3-イソシアナトプロピルジメチルクロロシラン

説明

Chloro(3-isocyanatopropyl)dimethylsilane is a useful research compound. Its molecular formula is C6H12ClNOSi and its molecular weight is 177.7 g/mol. The purity is usually 95%.

The exact mass of the compound Chloro(3-isocyanatopropyl)dimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chloro(3-isocyanatopropyl)dimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro(3-isocyanatopropyl)dimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

研究開発

最後に、この物質は、新しいポリマーや材料を合成するための試薬として、学術研究や産業研究で使用されています。その反応性により、科学者たちは新しい材料特性や用途を探求し、材料科学の限界を押し広げることができます。

これらのアプリケーションのそれぞれは、3-イソシアナトプロピルジメチルクロロシランの独特の化学的特性、たとえば水分との反応性や耐久性のある結合を形成する能力を利用して、幅広い産業における特定のニーズを満たしています .

作用機序

Target of Action

Isocyanides, a group to which this compound belongs, have been reported to demonstrate potent antimicrobial activities . The specific targets within microbial cells remain to be fully elucidated.

Mode of Action

Isocyanides, in general, are known to covalently modify essential metabolic enzymes at their active site cysteines . This modification can inhibit the function of these enzymes, leading to the antimicrobial effects observed.

Biochemical Pathways

Isocyanides are known to target essential metabolic enzymes involved in various biochemical pathways . The downstream effects of these interactions would depend on the specific enzymes and pathways targeted.

Result of Action

The compound is classified as causing severe skin burns and eye damage, indicating its potential to cause significant cellular damage upon contact .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Isocyanatopropyldimethylchlorosilane. It reacts rapidly with moisture, water, and protic solvents . Therefore, the presence of these substances in the environment could potentially affect the compound’s stability and efficacy.

生物活性

Chloro(3-isocyanatopropyl)dimethylsilane (CAS No. 17070-70-1) is a compound of significant interest in the field of chemical biology due to its unique structural properties and potential applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

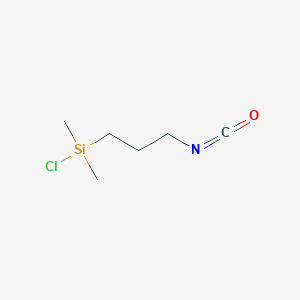

- Molecular Formula : C₆H₁₂ClNOSi

- Molecular Weight : 177.7 g/mol

- Structure : The compound features a silicon atom bonded to two methyl groups, a chlorine atom, and a 3-isocyanatopropyl group, contributing to its reactivity and biological interactions.

Chloro(3-isocyanatopropyl)dimethylsilane belongs to the class of isocyanides, which are known for their potent biological activities. The following outlines its mechanisms:

- Enzyme Inhibition : Isocyanides can covalently modify essential metabolic enzymes at their active site cysteines, leading to inhibition of various biochemical pathways .

- Receptor Binding : The compound has been noted to bind to specific receptors in the nervous system, influencing neurotransmitter activity and potentially modulating pharmacological effects .

- Antimicrobial Activity : Isocyanides exhibit antimicrobial properties, making them candidates for further exploration in therapeutic applications against bacterial infections.

Toxicological Profile

Chloro(3-isocyanatopropyl)dimethylsilane is classified under several hazard categories:

- Corrosive : Can cause severe skin burns and eye damage.

- Acute Toxicity : Classified as an irritant with potential health hazards upon exposure .

Case Studies

-

Antimicrobial Efficacy :

- A study demonstrated that isocyanides, including chloro(3-isocyanatopropyl)dimethylsilane, exhibited significant antimicrobial activity against a range of pathogens. The mechanism was linked to enzyme inhibition that disrupts metabolic processes in bacteria.

- Enzyme Interaction :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Chloro(3-isocyanatopropyl)dimethylsilane | Contains isocyanate and chlorosilane | Antimicrobial; enzyme inhibitor |

| 3-Isocyanatopropyl methyldimethoxysilane | Bifunctional with alkoxy groups | Superior adhesion; potential biomedical use |

| Iminodibenzyl | Tricyclic structure | Similar enzyme inhibition properties |

特性

IUPAC Name |

chloro-(3-isocyanatopropyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNOSi/c1-10(2,7)5-3-4-8-6-9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJWIXKJNVDYHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCN=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066156 | |

| Record name | Silane, chloro(3-isocyanatopropyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17070-70-1 | |

| Record name | Chloro(3-isocyanatopropyl)dimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17070-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, chloro(3-isocyanatopropyl)dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017070701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chloro(3-isocyanatopropyl)dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chloro(3-isocyanatopropyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(3-isocyanatopropyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。